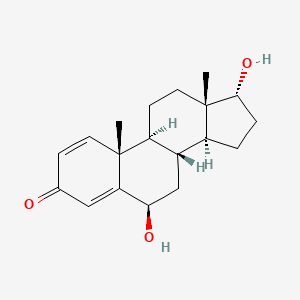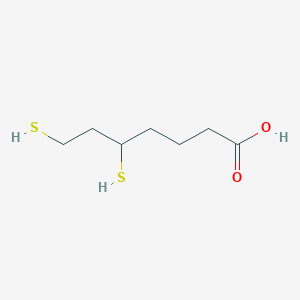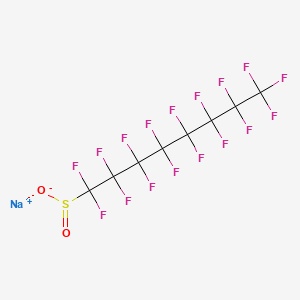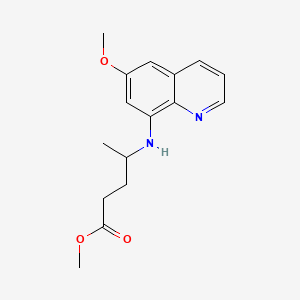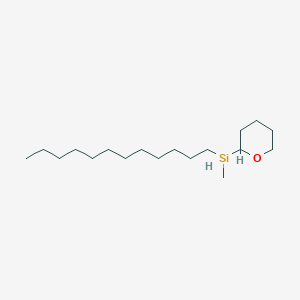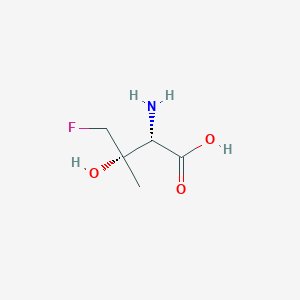
n-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide is an organic compound characterized by the presence of tert-butyl, bromophenyl, and chlorobutanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide typically involves the reaction of 2-tert-butyl-4-bromoaniline with 4-chlorobutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which can replace the bromine atom with iodine.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used to reduce the carbonyl group to an alcohol.
Oxidation Reactions: Potassium permanganate (KMnO4) can be used to oxidize the tert-butyl group.
Major Products
Substitution Reactions: The major product is the iodinated derivative of the original compound.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is tert-butyl alcohol.
Scientific Research Applications
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-4-chlorobutanamide: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
N-(2-Tert-butylphenyl)-4-chlorobutanamide: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide is unique due to the presence of both tert-butyl and bromophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19BrClNO |
|---|---|
Molecular Weight |
332.66 g/mol |
IUPAC Name |
N-(4-bromo-2-tert-butylphenyl)-4-chlorobutanamide |
InChI |
InChI=1S/C14H19BrClNO/c1-14(2,3)11-9-10(15)6-7-12(11)17-13(18)5-4-8-16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |
InChI Key |
HMOVGEKKVWFVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)NC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


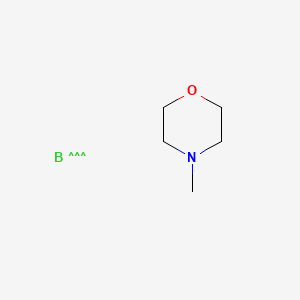
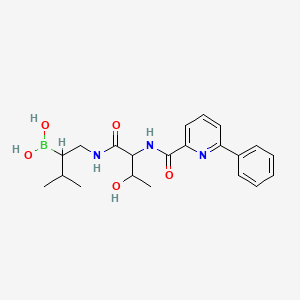
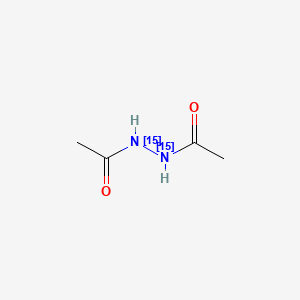
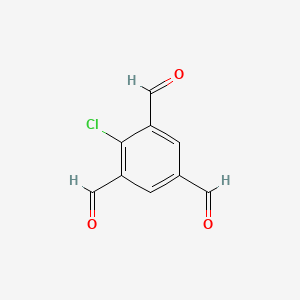
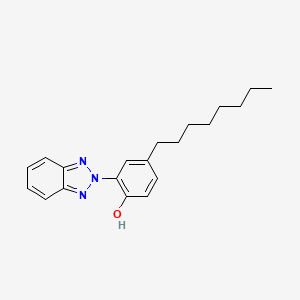
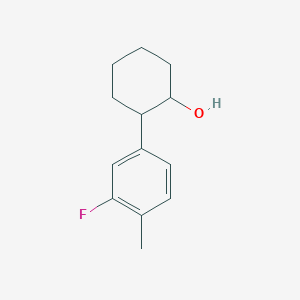
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
